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Compound of Interest

Compound Name: Tetrahydrofuran-2-carboxamide

Cat. No.: B153543

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, recognized for its
favorable physicochemical properties, including metabolic stability and the ability to engage in
crucial hydrogen bonding interactions.[1][2] This five-membered cyclic ether is a core structural
motif in numerous natural products and FDA-approved pharmaceuticals, underscoring its
importance in the design of therapeutic agents.[1][2][3] Molecules incorporating the THF moiety
are employed across a wide spectrum of diseases, from infectious diseases to cancer.[1][2][4]

Within this context, Tetrahydrofuran-2-carboxamide emerges not merely as another
derivative but as a strategic chiral precursor. Its defined stereochemistry and reactive
carboxamide handle make it an invaluable starting point for the synthesis of more complex and
biologically active molecules, allowing chemists to construct precise three-dimensional
molecular architectures essential for targeted therapeutic intervention.

Core Physicochemical and Stereochemical Profile

A thorough understanding of a molecule's fundamental properties is a prerequisite for its
effective application in synthesis and development.

Key Chemical Data

The essential physicochemical properties of (S)-(-)-Tetrahydrofuran-2-carboxamide are
summarized below. These data are critical for reaction planning, purification, and safety
considerations.
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Property Value Reference
CAS Number 498573-81-2 [5]
Molecular Formula CsHsNO2 [5]1[6]
Molecular Weight 115.13 g/mol [5][6]
Melting Point 82-86 °C (lit.) [51[6]
Appearance Solid [5]

Optical Activity [0]20/D -75°, ¢ = 1 in H20 [5]1[6]
SMILES NC(=0)[C@@H]1CCCO1 [5]

The Critical Role of Stereochemistry

In drug development, the three-dimensional arrangement of atoms (stereochemistry) can
dramatically influence a compound's efficacy and safety profile.[7] Tetrahydrofuran-2-
carboxamide is a chiral molecule, and its enantiomerically pure forms are essential for
stereoselective synthesis.[8] The related compound, (R)-Tetrahydrofuran-2-carboxylic acid,
serves as a powerful example; its specific stereochemistry is indispensable for the synthesis of
critical drugs like the B-lactam antibiotic Faropenem and the antiviral Baloxavir Marboxil.[7] This
precedent highlights the necessity of using enantiopure Tetrahydrofuran-2-carboxamide to
ensure the correct stereochemical outcome in the final active pharmaceutical ingredient (API),
thereby guaranteeing its intended biological activity and avoiding potential off-target effects or
toxicity associated with other stereoisomers.

Synthesis and Key Chemical Transformations

The utility of Tetrahydrofuran-2-carboxamide is rooted in its accessible synthesis and its
reactivity as a chemical intermediate. The primary and most direct route involves the amidation
of its corresponding carboxylic acid.

Synthesis via Amidation of Tetrahydrofuran-2-carboxylic
Acid
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The conversion of a carboxylic acid to a primary amide is a fundamental transformation in
organic chemistry. The choice of coupling agent is critical for ensuring high yield and purity.
Using a carbodiimide or, as is common, 1,1'-Carbonyldiimidazole (CDI), provides a reliable
method.

Causality of Experimental Choice: CDI is an excellent choice for this transformation because it
reacts with the carboxylic acid to form a highly reactive N-acylimidazolide intermediate. This
intermediate is more susceptible to nucleophilic attack by ammonia than the parent carboxylic
acid. The byproducts of the reaction, imidazole and carbon dioxide, are easily removed,
simplifying the purification process.

Starting Materials

(Tetrahydrofuran-2-carboxy|ic Acid [CDI (Activating Agent)) (Ammonia Source (e.g., NH4OH))

/

v Reactign Steps

Activation:
Formation of N-acylimidazolide intermediate

Repctive Intermediate

Y
Nucleophilic Attack: <
Ammonia reacts with intermediate

\

Purification:
Work-up and Isolation
o J

Final Broduct

Tetrahydrofuran-2-carboxamide
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Caption: Workflow for the synthesis of Tetrahydrofuran-2-carboxamide.

Experimental Protocol: Synthesis of (S)-Tetrahydrofuran-2-carboxamide

This protocol is a representative procedure based on established amide coupling
methodologies.

» Activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve (S)-
Tetrahydrofuran-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent such as
Tetrahydrofuran (THF).

e Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

 Stir the mixture for 1-2 hours at room temperature, or until the evolution of CO2 gas ceases,
to ensure complete formation of the N-acylimidazolide intermediate. Progress can be
monitored by thin-layer chromatography (TLC).

e Amination: Cool the reaction mixture in an ice bath and add a solution of aqueous
ammonium hydroxide (e.g., 28-30%, 2.0-3.0 eq) dropwise.

 Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis
indicates complete consumption of the intermediate.

e Work-up and Isolation: Remove the solvent under reduced pressure. Dissolve the residue in
an organic solvent like ethyl acetate and wash sequentially with water and brine.

e Dry the organic layer over anhydrous sodium sulfate (Naz=S0a), filter, and concentrate in
vacuo.

» Purify the resulting crude solid by recrystallization or flash column chromatography to yield
pure (S)-Tetrahydrofuran-2-carboxamide.

Application as a Synthetic Precursor

Tetrahydrofuran-2-carboxamide is a valuable precursor for other functional groups, most
notably for the synthesis of the corresponding nitrile.
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Dehydration to Tetrahydrofuran-2-carbonitrile:

The conversion of a primary amide to a nitrile is a classic dehydration reaction. This
transformation is significant as the nitrile group is a versatile functional handle for further
carbon-carbon bond formation, such as in Grignard reactions.[5][6]

Causality of Experimental Choice: Thionyl chloride (SOCL) is a highly effective dehydrating
agent for this purpose. It reacts with the amide to form a reactive intermediate that readily
eliminates water. The use of a base like pyridine or a solvent like N,N-Dimethylformamide
(DMF) can facilitate the reaction and neutralize the HCI byproduct.[5][6]

Caption: Dehydration of Tetrahydrofuran-2-carboxamide to its nitrile.

Experimental Protocol: Dehydration to (S)-Tetrahydrofuran-2-carbonitrile

Setup: In a fume hood, add (S)-Tetrahydrofuran-2-carboxamide (1.0 eq) and a catalytic
amount of DMF to an oven-dried, round-bottom flask equipped with a stir bar and reflux
condenser, under an inert atmosphere.

Reagent Addition: Add an appropriate solvent (e.g., dichloromethane). Cool the mixture to 0
°C using an ice bath.

Slowly add thionyl chloride (SOCI2) (1.5-2.0 eq) dropwise via a syringe. Caution: This
reaction is exothermic and releases HCl and SOz gas.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and
then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

Quenching and Work-up: Carefully guench the reaction by slowly pouring it into a cold,
saturated solution of sodium bicarbonate (NaHCOs).

Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the
organic layers, wash with brine, and dry over anhydrous NazSOa.

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude
product by distillation or column chromatography to obtain (S)-Tetrahydrofuran-2-carbonitrile.
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Applications in Medicinal Chemistry and Drug
Discovery

The true value of Tetrahydrofuran-2-carboxamide is realized in its potential application as a
building block for developing novel therapeutics. Its structure combines the favorable properties
of the THF ring with the versatile chemistry of the carboxamide group.

Bioisosteric Replacement and Scaffold Hopping

In medicinal chemistry, the carboxamide group is often used as a bioisostere—a substituent
that, due to similar physical or chemical properties, can replace another group without
significantly altering the molecule's biological activity. A compelling example comes from
research on furan-2-carboxamides, which were designed as stable bioisosteric replacements
for a chemically labile furanone ring in antibiofilm agents.[9] This strategy led to the
development of potent derivatives with anti-quorum sensing properties against Pseudomonas
aeruginosa.[9] This principle can be directly applied to Tetrahydrofuran-2-carboxamide,
which could serve as a stable, chiral scaffold to mimic or replace less stable functional groups
in existing pharmacophores, potentially improving metabolic stability and pharmacokinetic
profiles.

Potential Therapeutic Development Pathways

Drawing parallels from structurally related compounds, we can identify promising avenues for
the application of Tetrahydrofuran-2-carboxamide derivatives in drug discovery.

e Anticancer Agents: A novel furan-2-carboxamide derivative was identified as a microtubule-
stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells with 1Cso values in the
low micromolar range.[10] The core carboxamide functionality is crucial for this activity. By
using Tetrahydrofuran-2-carboxamide as a starting point, chemists can explore a new
chemical space of chiral, saturated analogs to develop novel microtubule-targeting agents,
potentially with improved selectivity or potency.

» Antimicrobial Agents: As previously mentioned, furan-2-carboxamides have demonstrated
significant antibiofilm activity.[9] Given the urgent need for new antimicrobial strategies to
combat resistance, derivatives of Tetrahydrofuran-2-carboxamide represent an unexplored
class of potential quorum sensing inhibitors or direct antibacterial agents.
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o Central Nervous System (CNS) Agents: The THF scaffold is present in drugs that target the
CNS. The polarity and hydrogen bonding capacity of the carboxamide group make it a
valuable moiety for interacting with neurological targets. Tetrahydrofuran-2-carboxamide
could serve as an intermediate for drugs targeting CNS disorders.[11]

Tetrahydrofuran-2-carboxamide
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Caption: Logical pathways from core attributes to therapeutic applications.

Future Outlook

Tetrahydrofuran-2-carboxamide stands as a potent and versatile tool for the modern
medicinal and synthetic chemist. Its value is derived from its chirality, stability, and the synthetic
flexibility afforded by the carboxamide group. Future research will likely focus on:

o Diversity-Oriented Synthesis: Using Tetrahydrofuran-2-carboxamide as a core to build
libraries of novel, chiral small molecules for high-throughput screening against a wide range

of biological targets.

o Green Chemistry: Developing more sustainable and efficient enzymatic or catalytic methods
for its synthesis and derivatization, moving away from stoichiometric reagents.
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e Advanced Drug Modalities: Incorporating the scaffold into more complex therapeutic
platforms, such as PROTACs (PROteolysis TArgeting Chimeras) or Antibody-Drug
Conjugates (ADCs), where its defined stereochemistry and stability can be leveraged to
optimize linker design and payload delivery.

In conclusion, while a simple molecule, Tetrahydrofuran-2-carboxamide provides a robust
and reliable foundation for the construction of complex and biologically significant molecules,
securing its place as a valuable component in the drug discovery pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12058234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12058234/
https://pubmed.ncbi.nlm.nih.gov/33607574/
https://pubmed.ncbi.nlm.nih.gov/33607574/
https://www.myskinrecipes.com/shop/th/tetrahydrofuran-derivatives/172281-tetrahydrofuran-2-carboxamide.html
https://www.benchchem.com/product/b153543#tetrahydrofuran-2-carboxamide-literature-review
https://www.benchchem.com/product/b153543#tetrahydrofuran-2-carboxamide-literature-review
https://www.benchchem.com/product/b153543#tetrahydrofuran-2-carboxamide-literature-review
https://www.benchchem.com/product/b153543#tetrahydrofuran-2-carboxamide-literature-review
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b153543?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

